molecular formula C14H7Br2ClN2O B14949897 (3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

(3E)-3-[(2,4-dibromo-6-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one

Cat. No.: B14949897
M. Wt: 414.48 g/mol
InChI Key: QZPSNKXWXGKOTK-UHFFFAOYSA-N
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Description

3-[(2,4-DIBROMO-6-CHLOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-DIBROMO-6-CHLOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves the reaction of 2,4-dibromo-6-chloroaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product . Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-DIBROMO-6-CHLOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(2,4-DIBROMO-6-CHLOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to the modulation of their activity . This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 3-[(2,4-DIBROMO-6-CHLOROPHENYL)IMINO]-1,3-DIHYDRO-2H-INDOL-2-ONE apart from similar compounds is its unique combination of halogen atoms and the indole core structure. This unique structure can lead to distinct chemical reactivity and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H7Br2ClN2O

Molecular Weight

414.48 g/mol

IUPAC Name

3-(2,4-dibromo-6-chlorophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H7Br2ClN2O/c15-7-5-9(16)13(10(17)6-7)19-12-8-3-1-2-4-11(8)18-14(12)20/h1-6H,(H,18,19,20)

InChI Key

QZPSNKXWXGKOTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(C=C(C=C3Br)Br)Cl)C(=O)N2

Origin of Product

United States

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